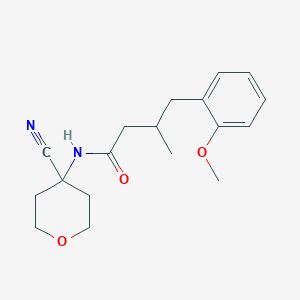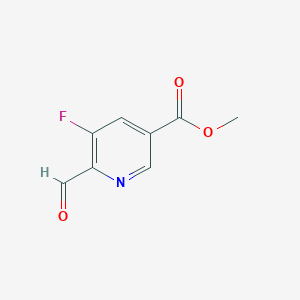
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinoline is a crucial structural component in numerous natural products and pharmaceutical compounds. Studies have demonstrated efficient methods for synthesizing tetrahydroquinoline derivatives, showcasing the importance of certain reactions in creating these compounds with potential applications in drug development and synthetic chemistry. For instance, the reaction of aryl azides with 3,4-dihydro-2H-pyran in the presence of FeCl3–NaI or chlorotrimethylsilane-sodium iodide (TMSCl–NaI) affords corresponding tetrahydroquinoline derivatives efficiently, with most compounds exhibiting cis selectivity, indicating the potential for creating stereochemically rich molecules for various applications (Kamal et al., 2004); (Kamal et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo[3,4-c]quinolines, from precursor molecules through reactions involving aminoalkylation and cyclization processes, further demonstrates the compound's utility in the development of complex molecular architectures. This process shows the versatility of using tetrahydroquinoline derivatives in synthesizing a wide range of heterocyclic compounds, which are essential in pharmaceutical sciences and material chemistry (Nagarajan & Shah, 1992).
Antimicrobial Applications
Derivatives containing the tetrahydroquinoline moiety have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents. Synthesis of novel piperidinyl thieno tetrahydroisoquinolines attached or fused to other new heterocycles has been reported, with some compounds exhibiting promising antibacterial and antifungal activities against pathogenic strains. This research highlights the potential of tetrahydroquinoline derivatives in contributing to the development of new antimicrobial agents (Zaki et al., 2021).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-17(22)21-9-3-4-13-5-6-15(12-16(13)21)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWKNBVFDLLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

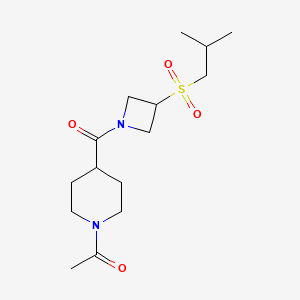
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
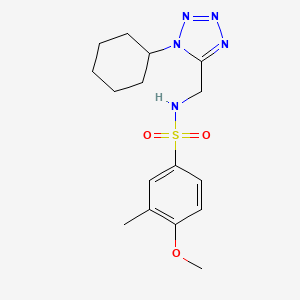


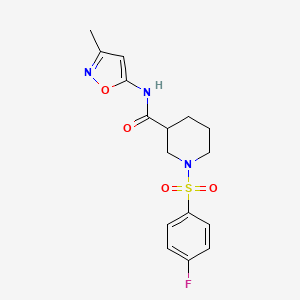
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
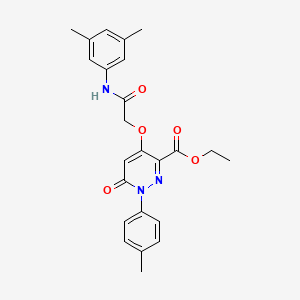
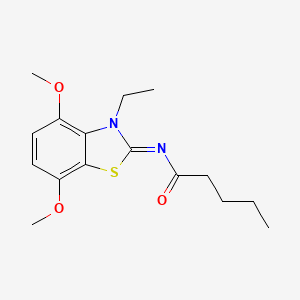
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
